Denv-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

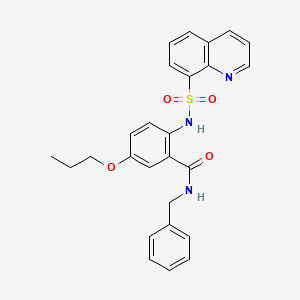

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25N3O4S |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

N-benzyl-5-propoxy-2-(quinolin-8-ylsulfonylamino)benzamide |

InChI |

InChI=1S/C26H25N3O4S/c1-2-16-33-21-13-14-23(22(17-21)26(30)28-18-19-8-4-3-5-9-19)29-34(31,32)24-12-6-10-20-11-7-15-27-25(20)24/h3-15,17,29H,2,16,18H2,1H3,(H,28,30) |

InChI Key |

IKDDQCPVXSEOIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

High-Throughput Screening for Dengue Virus Entry Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global threat of Dengue Virus (DENV) infection, with millions of cases reported annually, underscores the urgent need for effective antiviral therapies.[1][2][3] As of now, there are no approved antiviral drugs specifically for treating DENV infections.[1][3] The initial stage of the DENV life cycle, viral entry into host cells, presents a promising target for therapeutic intervention. High-throughput screening (HTS) methodologies are pivotal in identifying novel small-molecule inhibitors that can block this critical step. This technical guide provides an in-depth overview of the core concepts, experimental protocols, and data analysis involved in HTS for DENV entry inhibitors.

The Dengue Virus Entry Pathway: A Key Antiviral Target

The entry of DENV into host cells is a multi-step process initiated by the attachment of the viral envelope (E) protein to host cell surface receptors.[4][5][6] Following attachment, the virus is internalized, typically through clathrin-mediated endocytosis.[4][7] The acidic environment of the endosome triggers a conformational change in the E protein, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral RNA genome into the cytoplasm.[4][7] Each of these steps offers a potential point of inhibition for antiviral drugs.

High-Throughput Screening Strategies

A variety of HTS assays have been developed to identify inhibitors of DENV entry. These can be broadly categorized into cell-based assays and, to a lesser extent for entry-specific screening, biochemical assays.

Cell-Based Assays

Cell-based assays are highly relevant as they assess the activity of compounds in a biological context.

1. High-Content Imaging Assays: These assays utilize automated microscopy and image analysis to quantify viral infection in cells treated with test compounds. A common approach involves immunostaining for a viral protein, such as the envelope (E) protein, to measure the extent of infection.[8]

2. Reporter Virus Assays: These assays employ genetically engineered viruses that express a reporter gene (e.g., luciferase or fluorescent protein) upon successful infection. The reporter signal is proportional to the level of viral replication and can be easily quantified in a high-throughput format.[9]

3. Virus-Like Particle (VLP) and Pseudovirus Entry Assays: VLPs are non-infectious particles that mimic the structure of the native virus and can be used to study viral entry.[2][10] Pseudoviruses are replication-defective viral particles that incorporate the envelope proteins of DENV and carry a reporter gene. Both systems provide a safer alternative to working with live, infectious virus and are well-suited for HTS.[11]

4. Plaque Reduction Neutralization Test (PRNT) and Focus Forming Unit Reduction Assay (FFURA): While traditionally low-throughput, modifications of these classic virological assays have been adapted for HTS to quantify the inhibition of viral infection.[1][3][12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of HTS campaigns. Below are representative protocols for key assays.

High-Content DENV Infection Assay

This protocol is adapted from a high-content cell-based assay for screening against DENV-infected cells.[8]

1. Cell Culture and Seeding:

- Culture HEK293 cells in appropriate growth medium.

- Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

- Dispense 40 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.

- Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Compound Addition:

- Prepare serial dilutions of test compounds in DMSO.

- Transfer a small volume (e.g., 200 nL) of the compound solutions to the assay plates using an acoustic liquid handler. Final DMSO concentration should be ≤ 0.5%.

- Include appropriate controls: negative control (DMSO only) and positive control (known DENV inhibitor).

3. Virus Infection:

- Thaw a stock of DENV-2 and dilute it in infection medium to achieve a multiplicity of infection (MOI) of 0.5.

- Add 10 µL of the diluted virus to each well.

- Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

4. Immunostaining and Imaging:

- Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Block with 3% bovine serum albumin (BSA) in PBS for 1 hour.

- Incubate with a primary antibody against the DENV E protein (e.g., mouse anti-flavivirus E protein antibody) overnight at 4°C.

- Wash the cells three times with PBS.

- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) and a nuclear stain (e.g., Hoechst 33342) for 1 hour at room temperature.

- Wash the cells three times with PBS.

- Acquire images using a high-content imaging system.

5. Data Analysis:

- Use image analysis software to quantify the number of infected cells (green fluorescence) and the total number of cells (blue fluorescence).

- Calculate the percentage of infection inhibition for each compound.

- Determine the half-maximal inhibitory concentration (IC50) for active compounds.

- Assess cytotoxicity by quantifying the reduction in the number of nuclei per well.

DENV Reporter Virus-Like Particle (VLP) Neutralization Assay

This protocol describes a neutralization assay using DENV VLPs packaging a Renilla luciferase reporter replicon.[2]

1. VLP Production:

- Co-transfect packaging cells (e.g., BHK-21) with plasmids encoding the DENV structural proteins (C, prM, E) and a DENV replicon encoding Renilla luciferase.

- Alternatively, use a stable cell line expressing the structural proteins and electroporate the replicon RNA.

- Culture the cells at a lower temperature (e.g., 30°C) to enhance VLP production.

- Harvest the supernatant containing the VLPs and titrate.

2. Neutralization Assay:

- Seed susceptible host cells (e.g., Vero cells) in a 96-well or 384-well plate.

- Prepare serial dilutions of test compounds or antibodies.

- Pre-incubate the VLPs with the serially diluted compounds for 1 hour at 37°C.

- Add the VLP-compound mixture to the cells.

- Incubate for 48-72 hours.

3. Luciferase Assay:

- Lyse the cells and measure the Renilla luciferase activity using a commercial luciferase assay system and a luminometer.

4. Data Analysis:

- Calculate the percentage of neutralization for each compound dilution.

- Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results of HTS campaigns are typically summarized in tables to facilitate the comparison of compound activities. Key parameters include:

-

IC50/EC50: The concentration of a compound that inhibits 50% of the viral activity.

-

CC50: The concentration of a compound that causes 50% cytotoxicity.

-

Selectivity Index (SI): The ratio of CC50 to IC50/EC50, which indicates the therapeutic window of a compound.

-

Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

| Compound | Assay Type | DENV Serotype | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Z'-factor | Reference |

| Carrageenan | High-Content | DENV-2 | 0.01 µg/mL | > 100 µg/mL | > 10000 | 0.63 | [8] |

| Ribavirin | High-Content | DENV-2 | 75 ± 5 | > 100 | > 1.3 | 0.63 | [8] |

| U0126 | High-Content | DENV-2 | 14 ± 2 | 38 ± 5 | 2.7 | 0.63 | [8] |

| BP34610 | Reporter Virus | DENV-2 | 0.48 ± 0.06 | > 94.6 | 197 | N/A | [9] |

| Compound 6 | Plaque Assay | DENV-2 | 0.119 | > 50 | > 420 | N/A | [13][14] |

| Rolitetracycline | DENV Inhibition | N/A | 67.1 | N/A | N/A | N/A | [15] |

| Doxycycline | DENV Inhibition | N/A | 55.6 | N/A | N/A | N/A | [15] |

| Compound 1 | DENV Replication | DENV-2 | 1.69 | N/A | N/A | N/A | [15] |

| Compound 2 | DENV Replication | DENV-2 | 0.90 | N/A | N/A | N/A | [15] |

N/A: Not available in the cited source.

Hit Confirmation and Mechanism of Action Studies

Primary hits from HTS campaigns require further validation and characterization.

Time-of-Addition Assay: This assay helps to determine the stage of the viral life cycle that is inhibited by a compound.[9] By adding the compound at different time points relative to viral infection (before, during, or after), it is possible to distinguish between inhibitors of entry, replication, or egress. For entry inhibitors, the compound is expected to be most effective when present during the viral inoculation period.

Conclusion

High-throughput screening is a powerful approach for the discovery of novel DENV entry inhibitors. A variety of robust and reliable HTS assays are available, each with its own advantages and limitations. The successful identification of potent lead compounds requires careful assay selection, rigorous data analysis, and comprehensive hit validation. The technical guide provided here serves as a foundational resource for researchers embarking on HTS campaigns to combat the global health challenge of Dengue virus.

References

- 1. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput assay using dengue-1 virus-like particles for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening Assays for Dengue Antiviral Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A Small-Molecule Dengue Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissecting the Cell Entry Pathway of Dengue Virus by Single-Particle Tracking in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel flavivirus entry inhibitor, BP34610, discovered through high-throughput screening with dengue reporter viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput neutralization assay for multiple flaviviruses based on single-round infectious particles using dengue virus type 1 reporter replicon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Based Design of Antivirals against Envelope Glycoprotein of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Novel Targets for the Discovery of Anti-Dengue Therapeutics: A Technical Guide

For Immediate Release

The escalating global incidence of Dengue virus (DENV) infection, coupled with the absence of broadly effective therapeutics, presents a significant public health challenge. With an estimated 400 million infections annually, the need for innovative antiviral strategies is paramount. This technical guide provides an in-depth exploration of novel molecular targets for anti-Dengue drug discovery, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. We delve into the critical viral enzymes and host-dependent pathways that represent the most promising frontiers for therapeutic intervention, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Introduction: The Dengue Challenge

Dengue virus, a member of the Flaviviridae family, is a positive-sense, single-stranded RNA virus with four distinct serotypes (DENV-1, -2, -3, -4). Infection can lead to a spectrum of illness, from debilitating dengue fever to life-threatening dengue hemorrhagic fever and dengue shock syndrome. The complex pathophysiology, particularly the role of antibody-dependent enhancement (ADE) in severe disease, has complicated vaccine and drug development efforts.[1] Current treatment is limited to supportive care, underscoring the urgent need for direct-acting antivirals and host-directed therapies.

The DENV genome encodes a single polyprotein that is cleaved into three structural proteins (Capsid [C], pre-membrane [prM], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[2] These proteins, along with co-opted host factors, orchestrate the viral life cycle, offering a rich source of potential drug targets.

Viral Proteins as Prime Drug Targets

Targeting viral components essential for replication offers a direct strategy for inhibiting the virus. The non-structural proteins, in particular, possess enzymatic functions that are critical for viral propagation and represent the most validated targets for small-molecule inhibitors.

The NS2B-NS3 Serine Protease Complex

The NS2B-NS3 protease is a two-component enzyme responsible for cleaving the viral polyprotein at multiple sites, a process essential for the maturation of functional viral proteins.[3][4] The NS3 protein contains the serine protease domain, while the NS2B protein acts as a crucial cofactor.[5] Given its indispensable role, the NS2B-NS3 protease is one of the most attractive and extensively studied targets for anti-Dengue drug discovery.[3][6][7][8]

Quantitative Data on NS2B-NS3 Protease Inhibitors

| Compound Class | Example Compound | Target | Assay Type | Potency (IC50/EC50) | Reference |

| Benzimidazole Derivative | MB21 | DENV NS2B-NS3 (All Serotypes) | Cell-based (Antigen Synthesis) | IC50 = 5.95 µM | [6] |

| Glycyrrhizic Acid Conjugate | Compound 11 | DENV-2 NS2B-NS3 | Cell-based (Virus Yield) | EC50 = 0.042 µM | [9] |

| Small Molecule (HTS) | BP2109 | DENV-2 NS2B-NS3 | Enzyme Inhibition | IC50 = 15.43 µM | [4] |

| Small Molecule (HTS) | BP2109 | DENV-2 Replicon | Cell-based (Replicon) | EC50 = 0.17 µM | [4] |

| Cyclic Peptide | Aprotinin Analog | DENV-2 NS2B-NS3 | Enzyme Inhibition | Ki = 26 nM | [10] |

The NS5 Protein: A Dual-Function Target

The NS5 protein is the largest and most conserved non-structural protein across flaviviruses, making it an excellent target for broad-spectrum inhibitors.[11] It harbors two distinct enzymatic domains critical for viral replication:[5][11][12][13]

-

RNA-dependent RNA polymerase (RdRp) Domain: Located at the C-terminus, the RdRp domain synthesizes new viral RNA genomes.[5][11] It is a primary focus for both nucleoside inhibitors (NIs), which act as chain terminators, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites.[12][14]

-

Methyltransferase (MTase) Domain: The N-terminal domain is responsible for methylating the 5' RNA cap structure, which is essential for viral RNA stability, translation, and evasion of the host innate immune system.[5][15]

Quantitative Data on NS5 Inhibitors

| Compound Class | Example Compound | Target Domain | Assay Type | Potency (EC50/IC50) | Reference |

| Nucleoside Analog | Balapiravir | RdRp | Clinical (Phase II) | Not Efficacious | [16] |

| Non-nucleoside Inhibitor | RK-0404678 | RdRp | Cell-based (Antiviral) | EC50 = 6.0 µM | [17] |

| Fragment-based Hit | Compound 33 | MTase | Enzyme Inhibition | IC50 = 19 µM (ZIKV) | [18] |

| SAM-competitive Inhibitor | NSC 111552 | MTase | Enzyme Inhibition (FP) | Low µM IC50 | [15] |

| Adenosine Derivative | Cordycepin | MTase & RdRp | Enzyme Inhibition | Not Specified | [5] |

The Envelope (E) Protein and Viral Entry

Viral entry into host cells is the first step of infection and is mediated by the Envelope (E) protein. The E protein facilitates binding to host cell receptors and undergoes a pH-dependent conformational change within the endosome to trigger fusion between the viral and endosomal membranes.[19] The hydrophobic pocket on the E protein, crucial for this fusion process, is a validated target for entry inhibitors.[19][20]

Quantitative Data on Entry Inhibitors

| Compound Class | Example Compound | Target | Assay Type | Potency (EC50) | Reference |

| Thiophene-pyrimidine | Compound 6 | E Protein | Cell-based (Antiviral) | 0.068 - 0.49 µM | [20] |

| Doxorubicin Derivative | SA-17 | E Protein | Cell-based (Antiviral) | 1.2 µM (DENV-2) | [20] |

| Tetracycline | Doxycycline | E Protein | Cell-based (Antiviral) | 55 µM (DENV-2) | [20] |

Host Factors: The Co-opted Machinery

Viruses are obligate intracellular parasites that rely heavily on host cell machinery to complete their life cycle. Targeting these host factors presents an attractive alternative to direct-acting antivirals, as it may offer a higher barrier to resistance and broader efficacy against multiple serotypes or even other viruses.

Host Kinases

Dengue virus manipulates a wide array of host cell signaling pathways, with protein kinases playing a central role at various stages of infection, including entry and replication.[2][21] Several kinases have been identified as critical for DENV infection, making them promising candidates for host-directed therapies, particularly through the repurposing of existing clinically approved kinase inhibitors.[2][21] Key kinases implicated include those in the PI3K/AKT and MEK/ERK pathways, as well as multiple receptor tyrosine kinases (RTKs) like EPHA4, EPHB3, and ERBB2.[2][22]

Lipid Metabolism

The replication of DENV is intrinsically linked to host lipid metabolism.[23][24][25] The virus dramatically remodels intracellular membranes, primarily the endoplasmic reticulum, to create replication complexes (RCs) where viral RNA synthesis occurs.[26][27] This process requires a significant supply of host lipids, including fatty acids, cholesterol, and phospholipids.[25] Consequently, enzymes involved in lipid biosynthesis, such as fatty acid synthase (FASN), are emerging as viable antiviral targets.[26][28] Inhibition of these pathways can disrupt the formation of RCs and subsequent viral production.[26]

Autophagy

Autophagy is a cellular degradation and recycling process that some viruses subvert to support their replication.[29] Evidence suggests that DENV manipulates the autophagy pathway to facilitate viral replication and the maturation of infectious virions.[29][30] While early in the infection autophagy may be proviral, it can shift to an antiviral role later, which the virus then actively suppresses.[31] This complex interplay makes the modulation of autophagy, for instance with inhibitors like spautin-1, a potential therapeutic strategy.[29]

Quantitative Data on Host-Directed Inhibitors

| Compound Class | Example Compound | Target Pathway | Assay Type | Potency (EC50) | Reference |

| Autophagy Inhibitor | Spautin-1 | Autophagy (Beclin-1) | Cell-based (Antiviral) | Not Specified | [29] |

| Autophagy Inhibitor | Ka-003 | Autophagy | Cell-based (Antiviral) | Low µM | [30][32] |

| FASN Inhibitor | C75 | Fatty Acid Synthesis | Cell-based (Antiviral) | Inhibitory | [26] |

Visualizing the Pathways and Processes

To better understand the relationships between targets and the drug discovery workflow, the following diagrams have been generated.

Caption: A generalized workflow for anti-Dengue drug discovery.

Caption: Key components of the DENV Replication Complex (RC).

Caption: Host kinase pathways co-opted by Dengue virus.

Key Experimental Protocols

The identification and validation of novel anti-Dengue drug targets and their inhibitors rely on a robust pipeline of biochemical and cell-based assays. Below are outlines of essential methodologies.

Protocol: High-Throughput Screening (HTS) for NS2B-NS3 Protease Inhibitors

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay suitable for HTS.

-

Objective: To identify small molecules that inhibit the proteolytic activity of the DENV NS2B-NS3 complex.

-

Materials:

-

Recombinant DENV NS2B-NS3 protease.

-

FRET-based peptide substrate containing a fluorophore (e.g., AMC) and a quencher, separated by the protease cleavage sequence.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100).

-

384-well microplates, black, low-volume.

-

Compound library.

-

Known protease inhibitor (e.g., aprotinin) as a positive control.

-

Fluorescence plate reader.

-

-

Methodology:

-

Dispense test compounds and controls (DMSO for negative, known inhibitor for positive) into the microplate wells.

-

Add a pre-determined concentration of recombinant NS2B-NS3 protease to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission wavelengths appropriate for the fluorophore) every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Determine the percent inhibition for each compound relative to DMSO and positive controls. Hits are identified as compounds exceeding a defined inhibition threshold (e.g., >50%).

-

Protocol: DENV Replicon Assay for Cell-Based Antiviral Activity

This assay measures the ability of a compound to inhibit viral RNA replication within a host cell, independent of viral entry and assembly.

-

Objective: To quantify the inhibitory effect of compounds on DENV RNA replication.

-

Materials:

-

Huh-7 or BHK-21 cells.

-

DENV subgenomic replicon plasmid (containing the non-structural genes and a reporter gene, such as Luciferase or GFP, in place of the structural genes).

-

In vitro transcription kit.

-

Electroporator and cuvettes.

-

Cell culture medium and supplements.

-

Test compounds.

-

Luciferase assay reagent (if using Luciferase reporter).

-

Luminometer or fluorescence microscope/plate reader.

-

-

Methodology:

-

Linearize the replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.

-

Harvest host cells and electroporate them with the replicon RNA.

-

Immediately plate the electroporated cells into 96-well plates containing serial dilutions of the test compounds.

-

Incubate the plates for 48-72 hours to allow for RNA replication and reporter protein expression.

-

Quantification:

-

For Luciferase replicons: Lyse the cells and add Luciferase substrate. Measure luminescence using a luminometer.

-

For GFP replicons: Measure GFP fluorescence using a plate reader or automated microscope.

-

-

Data Analysis: Normalize the reporter signal to cell viability (measured in parallel via assays like MTT or CellTiter-Glo). Calculate the 50% effective concentration (EC50), the concentration at which the compound inhibits replicon activity by 50%.

-

Conclusion and Future Directions

The field of anti-Dengue drug discovery is vibrant, with a multi-pronged approach targeting both viral and host factors. The viral NS2B-NS3 protease and NS5 polymerase remain the most validated and promising targets for direct-acting antivirals. However, the rise of host-directed therapies targeting pathways like lipid metabolism, autophagy, and host kinases offers exciting new possibilities. These strategies may provide a higher barrier to resistance and could be repurposed from existing drug pipelines. The continued integration of structural biology, high-throughput screening, and sophisticated cell-based models will be critical in translating these novel targets into clinically effective therapeutics to combat the global threat of Dengue.

References

- 1. What are the current trends in Dengue Fever treatment research and development? [synapse.patsnap.com]

- 2. Exploiting Host Kinases to Combat Dengue Virus Infection and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Roles and Prospects of Dengue Virus Non-structural Proteins as Antiviral Targets: An Easy Digest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dengue Virus Non-structural Proteins as Antiviral Targets [wisdomlib.org]

- 8. Frontiers | Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

- 12. journals.asm.org [journals.asm.org]

- 13. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current Status of Dengue Therapeutics Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Article: Optimization of a fragment linking hit toward Dengue and Zika virus NS5 methyltransferases inhibitors • ZIKAlliance [zikalliance.tghn.org]

- 19. A small-molecule dengue virus entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Progress in the Identification of Dengue Virus Entry/Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploiting host kinases to combat dengue virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multiple receptor tyrosine kinases regulate dengue infection of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting host lipid synthesis and metabolism to inhibit dengue and hepatitis C viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting host lipid synthesis and metabolism to inhibit dengue and hepatitis C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dengue virus and lipid metabolism: unravelling the interplay for future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dengue Virus Infection Perturbs Lipid Homeostasis in Infected Mosquito Cells | PLOS Pathogens [journals.plos.org]

- 27. The Dengue Virus Replication Complex [caister.com]

- 28. Host fatty acids enhance dengue virus infectivity [asbmb.org]

- 29. journals.asm.org [journals.asm.org]

- 30. Novel Potent Autophagy Inhibitor Ka-003 Inhibits Dengue Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Dengue Virus Inhibition of Autophagic Flux and Dependency of Viral Replication on Proteasomal Degradation of the Autophagy Receptor p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Novel Potent Autophagy Inhibitor Ka-003 Inhibits Dengue Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening for Potential Dengue Virus Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV) infection remains a significant global health threat with no specific antiviral therapy currently available. The development of effective DENV inhibitors is a critical unmet medical need. In silico screening has emerged as a powerful and cost-effective approach to identify and optimize potential drug candidates by simulating molecular interactions and predicting pharmacokinetic properties. This technical guide provides an in-depth overview of the core computational methodologies employed in the discovery of novel DENV inhibitors. It details experimental protocols for virtual screening, molecular docking, molecular dynamics simulations, pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and ADMET prediction. Furthermore, this guide summarizes key quantitative data for known DENV inhibitors and visualizes critical experimental workflows and the DENV-relevant PI3K/Akt/mTOR signaling pathway.

Introduction

Dengue virus, a member of the Flaviviridae family, is a mosquito-borne pathogen that causes a range of illnesses from mild dengue fever to severe and life-threatening dengue hemorrhagic fever and dengue shock syndrome.[1][2] The DENV genome encodes three structural proteins (Capsid, prM/Membrane, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[3] The non-structural proteins, particularly the NS2B/NS3 protease complex and the NS5 protein with its RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) domains, are essential for viral replication and are considered prime targets for antiviral drug development.[4][5][6]

Computational, or in silico, drug design methods have accelerated the initial stages of drug discovery by enabling the rapid screening of vast chemical libraries and the rational design of compounds with higher potency and better safety profiles.[7][8] This guide outlines the key in silico techniques and provides practical, step-by-step protocols for their application in the search for novel DENV inhibitors.

Key Dengue Virus Drug Targets

The most extensively studied DENV drug targets are the viral non-structural proteins due to their critical roles in the viral life cycle.

-

NS2B/NS3 Protease: This complex is responsible for cleaving the viral polyprotein into functional units, a process essential for viral replication.[5][9][10] The active site of the protease, featuring a catalytic triad of His51, Asp75, and Ser135, is a primary focus for inhibitor design.[6][10]

-

NS5 Protein: This is the largest and most conserved protein among flaviviruses.[4] It possesses two key enzymatic activities:

In Silico Screening Workflow

A typical in silico workflow for identifying potential DENV inhibitors involves a multi-step process that progressively filters a large library of compounds to a smaller set of promising candidates for experimental validation.

Experimental Protocols

This section provides detailed methodologies for the core in silico experiments.

Ligand-Based Virtual Screening

Ligand-based methods utilize information from known active compounds to identify new molecules with similar properties.

This rule helps to evaluate the "drug-likeness" of a compound and its potential for good oral bioavailability.[12][13]

-

Protocol:

-

Obtain a library of compounds in a suitable format (e.g., SMILES or SDF).

-

Utilize a computational tool such as SwissADME or other cheminformatics software.[14][15][16]

-

For each compound, calculate the following properties:

-

Molecular weight (MW)

-

LogP (octanol-water partition coefficient)

-

Number of hydrogen bond donors

-

Number of hydrogen bond acceptors

-

-

Filter the library, retaining compounds that satisfy at least three of the following criteria:

-

MW ≤ 500 Daltons

-

LogP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

-

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process.[3][14][17]

-

Protocol using SwissADME:

-

Navigate to the SwissADME web server.[14]

-

Input the SMILES strings of the filtered compounds into the provided query box.

-

Initiate the analysis.

-

Examine the output for key parameters such as:

-

Gastrointestinal (GI) absorption: High or Low.

-

Blood-Brain Barrier (BBB) permeation: Yes or No.

-

Cytochrome P450 (CYP) inhibition: Assess potential for drug-drug interactions.

-

Drug-likeness: Evaluate based on multiple rule sets.

-

Solubility: Predicts the aqueous solubility of the compound.

-

-

Select compounds with favorable ADMET profiles for further analysis.

-

Structure-Based Virtual Screening: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[17]

-

Protocol using AutoDock Vina:

-

Protein Preparation:

-

Download the 3D structure of the DENV target protein (e.g., NS2B/NS3 protease - PDB ID: 2FOM) from the Protein Data Bank (PDB).

-

Use software like AutoDock Tools (ADT) or PyMOL to remove water molecules, co-factors, and existing ligands.[18][19][20]

-

Add polar hydrogens and assign Gasteiger charges.[19]

-

Save the prepared protein in .pdbqt format.[20]

-

-

Ligand Preparation:

-

Grid Box Generation:

-

Docking Execution:

-

Create a configuration file specifying the paths to the prepared protein, ligand, and grid parameters, as well as the output file name.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analysis of Results:

-

Visualize the docked poses using PyMOL or other molecular visualization software.[8][23][24][25][26]

-

Analyze the binding energy (affinity) scores provided by Vina. More negative values indicate stronger binding.

-

Examine the hydrogen bonds and other non-covalent interactions between the ligand and the protein's active site residues.[8][25]

-

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of binding poses over time.[2][23]

-

Protocol using GROMACS:

-

System Preparation:

-

Solvation and Ionization:

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.[11]

-

-

Equilibration:

-

Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the temperature and pressure of the system.[4]

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).[2]

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Analyze hydrogen bond formation and other interactions over the course of the simulation.

-

-

Pharmacophore Modeling and QSAR

A pharmacophore model represents the 3D arrangement of essential features of a ligand that are responsible for its biological activity.[5][14][27]

-

Protocol using LigandScout:

-

Load a set of known active DENV inhibitors into LigandScout.[13][28][29][30]

-

Generate 3D conformations for each ligand.[31]

-

Align the molecules based on their common chemical features.

-

Create a shared feature pharmacophore model that represents the common interaction patterns of the active compounds.[29]

-

This model can then be used to screen large compound databases for molecules that match the pharmacophore query.

-

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[9][19][32][33][34][35][36]

-

General Protocol:

-

Data Collection: Compile a dataset of compounds with experimentally determined biological activity (e.g., IC50 values) against a specific DENV target.

-

Descriptor Calculation: For each compound, calculate a variety of molecular descriptors (e.g., topological, electronic, steric).

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms to build a model that relates the descriptors to the biological activity.[19][33]

-

Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

-

The validated model can be used to predict the activity of new, untested compounds.

-

Quantitative Data Summary

The following tables summarize publicly available data on the inhibitory activity and binding energies of various compounds against key DENV targets.

Table 1: Inhibitors of DENV NS2B/NS3 Protease

| Compound | Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference(s) |

| Compound 23 | DENV2 NS2B/NS3 | 0.006 | - | [37] |

| Compound 14 | DENV NS2B/NS3 | 11.12 | - | [24] |

| ZIKV Inhibitor 23 | DENV2 NS2B/NS3 | 0.59 | - | [24] |

| ZIKV Inhibitor 23 | DENV3 NS2B/NS3 | 0.52 | - | [24] |

| Abz-Arg-Arg-Arg-Arg-His-Leu-Cys-Trp-Tyr(NO2)-NH2 | DENV1 NS2B/NS3 | 0.3 | - | [24][32] |

| Abz-Arg-Arg-Arg-Arg-His-Leu-Cys-Trp-Tyr(NO2)-NH2 | DENV3 NS2B/NS3 | 0.5 | - | [24][32] |

| Abz-Arg-Arg-Arg-Arg-His-Leu-Cys-Trp-Tyr(NO2)-NH2 | DENV4 NS2B/NS3 | 1.9 | - | [24][32] |

| Naringin | DENV NS2B/NS3 | - | -8.7 | [10] |

| Hesperidin | DENV NS2B/NS3 | - | -8.5 | [10] |

| Gossypol | DENV NS2B/NS3 | - | -8.5 | [10] |

| Maslinic acid | DENV NS2B/NS3 | - | -8.5 | [10] |

| Rhodiolin | DENV NS2B/NS3 | - | -8.1 | [10] |

| 11q | DENV NS2B/NS3 | - | -15.80 | [38] |

Table 2: Inhibitors of DENV NS5 RdRp

| Compound | Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference(s) |

| RK-0404678 | DENV1-4 RdRp | 46.2 - 445 | - | [39] |

| NITD-434 | DENV1-4 RdRp | 6 - 17 | - | [6][11] |

| NITD-640 | DENV1-4 RdRp | 11 - 31 | - | [11] |

| Compound 27 | DENV RdRp | 19.67 | - | [26][40][41] |

| Compound D1 | DENV RdRp | 13.06 | - | [40][41] |

| Compound D8 | DENV RdRp | 14.79 | - | [40][41] |

| SW-b | DENV2 RdRp | 3.58 | - | [12][26] |

| SW-d | DENV2 RdRp | 23.94 | - | [12][26] |

| Desmopressin | DENV RdRp | - | -69.77 | [28] |

| Rutin | DENV RdRp | - | -67.06 | [28] |

| Lypressin | DENV RdRp | - | -67.65 | [28] |

| Lanreotide | DENV RdRp | - | -64.7 | [28] |

DENV and Host Signaling Pathways

Dengue virus is known to modulate host cell signaling pathways to create a favorable environment for its replication. The PI3K/Akt/mTOR pathway is one such critical pathway that is dysregulated during DENV infection.[3][42][43] The DENV NS5 protein has been shown to interact with components of this pathway, leading to the activation of mTORC2 and subsequent inhibition of apoptosis, thereby promoting viral replication.[9][27][42][44][45]

Conclusion

In silico screening methodologies provide a robust framework for the identification and rational design of novel inhibitors against Dengue virus. By integrating ligand- and structure-based virtual screening with molecular dynamics simulations and ADMET prediction, researchers can efficiently navigate vast chemical spaces to identify promising lead candidates. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for scientists engaged in the fight against dengue fever. Further experimental validation of in silico hits is essential to translate these computational findings into tangible therapeutic solutions.

References

- 1. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. Dengue Virus Dysregulates Master Transcription Factors and PI3K/AKT/mTOR Signaling Pathway in Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioinformaticsreview.com [bioinformaticsreview.com]

- 5. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. youtube.com [youtube.com]

- 8. Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the DENV NS2B-NS3 protease with active antiviral phytocompounds: structure-based virtual screening, molecular docking and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 19. sites.ualberta.ca [sites.ualberta.ca]

- 20. scribd.com [scribd.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]

- 24. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]

- 25. m.youtube.com [m.youtube.com]

- 26. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]

- 27. Prediction of human protein interactome of dengue virus non-structural protein 5 (NS5) and its downstream immunological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. inteligand.com [inteligand.com]

- 29. inteligand.com [inteligand.com]

- 30. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 31. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

- 34. apps.dtic.mil [apps.dtic.mil]

- 35. neovarsity.org [neovarsity.org]

- 36. biointerfaceresearch.com [biointerfaceresearch.com]

- 37. m.youtube.com [m.youtube.com]

- 38. Molecular binding of 11q to NS2B–NS3 proteases of dengue and West Nile viruses [accscience.com]

- 39. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Protein-Ligand Complex [mdtutorials.com]

- 41. researchgate.net [researchgate.net]

- 42. Dengue activates mTORC2 signaling to counteract apoptosis and maximize viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 45. Akt Kinase Intervenes in Flavivirus Replication by Interacting with Viral Protein NS5 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Natural Product Inhibitors of Dengue Virus Serotypes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dengue virus (DENV), a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4), poses a significant and escalating global health threat. The absence of broadly effective antiviral therapies and the limitations of the current vaccine necessitate the urgent exploration of novel therapeutic agents. Natural products, with their vast structural diversity and inherent biological activity, represent a promising reservoir for the discovery of potent DENV inhibitors. This technical guide provides a comprehensive overview of natural products that have demonstrated inhibitory activity against DENV serotypes. It consolidates quantitative data on their antiviral efficacy, details key experimental protocols for their evaluation, and visualizes relevant viral pathways and experimental workflows to facilitate further research and development in this critical area.

Introduction

Dengue virus infection can manifest as a mild febrile illness or progress to severe, life-threatening conditions such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[1] The complex interplay between the virus, the host immune system, and the four circulating serotypes complicates the development of effective treatments and vaccines.[1][2] Natural products derived from terrestrial plants, marine organisms, and microbes have historically been a rich source of new pharmaceuticals.[3] This guide focuses on the current landscape of natural product-derived inhibitors of DENV, categorized by their chemical class, to provide a structured resource for the scientific community.

Classes of Natural Product Inhibitors

A diverse array of natural compounds has been identified with anti-dengue properties, primarily classified as flavonoids, alkaloids, terpenoids, and marine-derived compounds.[1][4][5]

Flavonoids

Flavonoids are a class of polyphenolic compounds widely distributed in plants. Several flavonoids have been shown to inhibit DENV replication through various mechanisms, including targeting viral enzymes and interfering with viral entry.[6][7] For instance, quercetin and myricetin have been identified as non-competitive inhibitors of the DENV NS2B/NS3 protease.[8][9]

Alkaloids

Alkaloids, nitrogen-containing organic compounds, have demonstrated significant antiviral potential against DENV.[4][10] For example, the Amaryllidaceae alkaloid cherylline has been shown to efficiently inhibit DENV replication.[11] Other alkaloids, such as castanospermine, have exhibited inhibitory effects against all four DENV serotypes in vitro.[12]

Terpenoids

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene. Some terpenoids have shown promising anti-DENV activity. For example, ferruginol analogues have demonstrated potent activity against DENV-2.[13]

Marine Natural Products

The marine environment is a rich source of unique and potent bioactive compounds.[14][15][16] Fucoidan, a sulfated polysaccharide from brown seaweed, has been reported to inhibit DENV-2 infection.[3][14][15] Other marine-derived compounds like gymnochrome D and isogymnochrome D have also shown high potency as DENV antiviral agents.[17]

Quantitative Data on Anti-Dengue Activity

The following tables summarize the in vitro inhibitory activities of various natural products against different DENV serotypes. The data is compiled from numerous studies and presented for comparative analysis.

Table 1: Flavonoids with Anti-Dengue Virus Activity

| Compound | DENV Serotype(s) | Assay | Cell Line | IC50/EC50 | Selectivity Index (SI) | Reference |

| Fisetin | DENV-2 | Plaque Assay | Vero | IC50: 43.12 µg/mL (pretreatment) | 5.72 | [18] |

| IC50: 55 µg/mL (post-treatment) | 4.49 | [3][18] | ||||

| Naringin | DENV-2 | Plaque Assay | Vero | IC50: 47.9 µg/mL | 13.5 | [18] |

| Catechin | DENV-2 | Plaque Assay | Vero | IC50: 33.7 µg/mL | 24.8 | [18] |

| Glabranine | DENV-2 | Plaque Assay | LLC-MK2 | 70% inhibition at 25 µM | Not Reported | [3][19] |

| 7-O-methyl-glabranine | DENV-2 | Plaque Assay | LLC-MK2 | 70% inhibition at 25 µM | Not Reported | [3][19] |

Table 2: Alkaloids with Anti-Dengue Virus Activity

| Compound | DENV Serotype(s) | Assay | Cell Line | IC50/EC50 | Selectivity Index (SI) | Reference |

| Cherylline | DENV | Not Specified | Not Specified | EC50: 8.8 µM | Not Reported | [11] |

| Castanospermine | DENV-1, 2, 3, 4 | Plaque-forming assay | BHK-21 | Inhibited secretion and infectivity | Not Reported | [12] |

| Anisomycin | DENV | Not Specified | Not Specified | 99.99% viral production inhibition | Not Reported | [20] |

Table 3: Terpenoids with Anti-Dengue Virus Activity

| Compound | DENV Serotype(s) | Assay | Cell Line | IC50/EC50 | Selectivity Index (SI) | Reference |

| Ferruginol analogue 8 | DENV-2 | PFU Assay | Vero | EC50: 1.4 µM | 57.7 | [13] |

| Ferruginol analogue 9 | DENV-2 | PFU Assay | Vero | EC50: 5.0 µM | 10.4 | [13] |

| Andrographolide | DENV | Not Specified | Not Specified | Not Reported | Not Reported | [21] |

Table 4: Marine Natural Products with Anti-Dengue Virus Activity

| Compound | DENV Serotype(s) | Assay | Cell Line | IC50/EC50 | Selectivity Index (SI) | Reference |

| Fucoidan | DENV-2 | Focus-forming assay | BHK-21 | Dose-dependent inhibition | Not Reported | [3][14] |

| Sulfated G3d polysaccharide | DENV-2 | Not Specified | Vero | IC50: ~1 µg/mL | >1000 | [3] |

| DENV-3 | IC50: 13.9-14.2 µg/mL | Not Reported | [3] | |||

| DENV-4 | IC50: 29.3 to >50 µg/mL | Not Reported | [3] | |||

| Sulfated C2S-3 polysaccharide | DENV-2 | Not Specified | Vero | IC50: ~1 µg/mL | >1000 | [3] |

| DENV-3 | IC50: 13.9-14.2 µg/mL | Not Reported | [3] | |||

| DENV-4 | IC50: 29.3 to >50 µg/mL | Not Reported | [3] | |||

| Gymnochrome D | DENV-1 | In vitro bioassay | Not Specified | Highly potent | Not Reported | [17] |

| Isogymnochrome D | DENV-1 | In vitro bioassay | Not Specified | Highly potent | Not Reported | [17] |

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the evaluation of anti-dengue compounds. This section provides detailed methodologies for key in vitro assays.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring neutralizing antibodies but is also adapted to screen for antiviral compounds.[5][9]

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (PRNT50).

Materials:

-

Vero or BHK-21 cells

-

24-well tissue culture plates

-

Dengue virus stock of known titer

-

Test compounds at various dilutions

-

Cell culture medium (e.g., MEM with 5% FBS)

-

Carboxymethylcellulose (CMC) overlay medium

-

Crystal violet or specific antibodies for immunostaining

Procedure:

-

Seed Vero or BHK-21 cells in 24-well plates and incubate until they reach approximately 95% confluency.[17]

-

Prepare serial dilutions of the test compound.

-

Incubate the diluted compounds with a standardized amount of DENV (to yield 40-120 plaques/well) for 1 hour at 37°C.[17]

-

Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and add the CMC overlay medium.[17]

-

Incubate the plates for 4-6 days at 37°C in a 5% CO2 atmosphere.[17]

-

Fix the cells with formalin and stain with crystal violet or perform immunostaining to visualize the plaques.[2]

-

Count the plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

The PRNT50 is the reciprocal of the highest dilution that shows a 50% reduction in plaque count, calculated using a regression analysis.[5]

DENV NS2B-NS3 Protease Inhibition Assay

This assay is used to screen for inhibitors of the DENV protease, which is essential for viral replication.[7][8]

Objective: To measure the inhibition of DENV NS2B-NS3 protease activity by a test compound.

Materials:

-

Purified recombinant DENV NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5)

-

Test compounds

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NS2B-NS3 protease.

-

Pre-incubate the mixture at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[4]

-

Initiate the reaction by adding the fluorogenic substrate.[4]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of protease inhibition relative to a control without the inhibitor.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the protease activity.

DENV RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the viral enzyme responsible for replicating the DENV RNA genome.[18]

Objective: To determine the inhibitory effect of a compound on DENV RdRp activity.

Materials:

-

Purified recombinant DENV NS5 RdRp domain

-

RNA template (e.g., poly(C))

-

Substrate (e.g., GTP)[6]

-

Radioactively labeled nucleotide (e.g., [3H]-GTP) or a fluorescent dye that binds to double-stranded RNA (e.g., Picogreen)

-

Reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MnCl2, 14 mM 2-mercaptoethanol)[10]

-

Test compounds

-

Filter paper (for radioactive assay) or fluorescence plate reader (for fluorescent assay)

Procedure (Fluorescent Method):

-

In a 96-well black plate, mix the DENV RdRp protein with the test compound at various concentrations and incubate at 37°C for 60 minutes.[10]

-

Add the RNA template and the substrate (GTP) to initiate the reaction.[6]

-

Incubate at 37°C to allow for RNA synthesis.

-

Add a fluorescent dye (e.g., Picogreen) that specifically binds to the newly synthesized double-stranded RNA.[10]

-

Measure the fluorescence intensity.

-

Calculate the percentage of RdRp inhibition and determine the IC50 value.

Quantitative Reverse Transcription-PCR (qRT-PCR) Inhibition Assay

This assay quantifies the amount of viral RNA in infected cells to assess the inhibitory effect of a compound on viral replication.[19]

Objective: To measure the reduction in DENV RNA levels in the presence of a test compound.

Materials:

-

Infected cells treated with the test compound

-

RNA extraction kit

-

Reverse transcriptase

-

Primers and probe specific to the DENV genome

-

qPCR master mix (e.g., containing SYBR Green or TaqMan probe)

-

Real-time PCR instrument

Procedure:

-

Infect a monolayer of susceptible cells (e.g., Vero or Huh-7) with DENV in the presence of serial dilutions of the test compound.

-

Incubate for a defined period (e.g., 48 hours).

-

Harvest the cells and extract the total RNA.

-

Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.

-

Set up the qPCR reaction with the cDNA, DENV-specific primers, probe (if using TaqMan), and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Determine the cycle threshold (Ct) values for each sample.

-

Quantify the viral RNA levels relative to a standard curve or an internal control.

-

Calculate the percentage of inhibition of viral replication and determine the EC50 value.

Visualizations of Pathways and Workflows

DENV Entry and Replication Pathway

The following diagram illustrates the key stages of DENV entry into a host cell and the subsequent replication process, highlighting potential targets for natural product inhibitors.

Caption: DENV lifecycle and targets for inhibitors.

Experimental Workflow for Screening Natural Products

This diagram outlines a typical workflow for the screening and evaluation of natural products for anti-dengue activity.

Caption: Workflow for antiviral drug discovery.

Conclusion and Future Directions

Natural products offer a rich and diverse chemical space for the discovery of novel anti-dengue therapeutics. The compounds highlighted in this guide demonstrate the potential of flavonoids, alkaloids, terpenoids, and marine natural products as starting points for drug development. Future research should focus on the isolation and characterization of new bioactive compounds, elucidation of their precise mechanisms of action, and optimization of lead compounds to improve their potency and pharmacokinetic properties. A multidisciplinary approach, combining natural product chemistry, virology, and pharmacology, will be essential to translate these promising findings into clinically effective treatments for dengue virus infection.

References

- 1. Dengue fever - Wikipedia [en.wikipedia.org]

- 2. avys.omu.edu.tr [avys.omu.edu.tr]

- 3. Dengue virus pathogenesis and host molecular machineries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus [frontiersin.org]

- 7. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gali.cz [gali.cz]

- 13. Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease protocol v1 [protocols.io]

- 14. Dengue Virus Infection: A Tale of Viral Exploitations and Host Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genomica.uaslp.mx [genomica.uaslp.mx]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative Competitive Reverse Transcription-PCR for Quantification of Dengue Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. geneticsmr.com [geneticsmr.com]

A Technical Guide to Broad-Spectrum Inhibitors Against All Four DENV Serotypes

For Researchers, Scientists, and Drug Development Professionals

The global persistence of Dengue virus (DENV), with its four distinct serotypes (DENV1-4), presents a formidable challenge to public health. The absence of broadly effective therapeutics necessitates an intensified focus on the discovery and development of pan-serotype inhibitors. This technical guide provides an in-depth overview of the core advancements in the field, focusing on inhibitors with demonstrated activity against all four DENV serotypes. It details the mechanisms of action, summarizes efficacy data, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.

Core Concepts in Pan-Serotype Inhibition

Developing a single therapeutic effective against four viral variants is a significant hurdle. The primary strategy involves targeting highly conserved viral proteins or essential host factors involved in the viral life cycle. Key viral targets include the non-structural (NS) proteins that form the viral replication complex (RC), a structure essential for amplifying the viral genome. Among these, the NS4B protein has emerged as a particularly promising target for broad-spectrum inhibitors.

Leading Pan-Serotype NS4B Inhibitors

Two front-runner compounds, NITD-688 and JNJ-1802 (Mosnodenvir) , have shown potent pan-serotype activity by targeting the DENV NS4B protein. Their primary mechanism of action involves disrupting the critical interaction between NS4B and the NS3 protein, which is fundamental to the formation and function of the viral replication complex.[1][2][3]

Quantitative Efficacy Data

The following tables summarize the reported in vitro efficacy of these leading inhibitors against all four DENV serotypes.

Table 1: Efficacy of NITD-688 Against DENV Serotypes

| DENV Serotype | EC50 Value (nM) | Assay Cell Line |

| DENV-1 | 8 - 38 | Not Specified |

| DENV-2 | 8 - 38 | Not Specified |

| DENV-3 | 8 - 38 | Not Specified |

| DENV-4 | 8 - 38 | Not Specified |

| Data sourced from references stating a range of 8-38 nM across all serotypes.[4][5] |

Table 2: Efficacy of JNJ-1802 (Mosnodenvir) Against DENV Serotypes

| DENV Serotype & Genotype | EC50 Value (nM) | Assay Cell Line |

| DENV-1 (Multiple Genotypes) | <0.04 - 1.8 | Vero E6 |

| DENV-2 (Multiple Genotypes) | <0.04 - 1.8 | Vero E6 |

| DENV-3 (Multiple Genotypes) | <0.04 - 1.8 | Vero E6 |

| DENV-4 (Genotype I, II) | <0.04 - 1.8 | Vero E6 |

| DENV-4 (Genotype III) | 45 | Vero E6 |

| Data reflects activity against a diverse panel of 20 DENV strains.[2] Note: The EC50 for DENV-2 strain 16681 has also been specifically reported as 0.0128 nM.[3][6] |

Inhibitors of the NS3-NS5 Interaction

Another promising strategy for pan-serotype inhibition is the disruption of the interaction between the NS3 and NS5 proteins. This interaction is crucial for positioning the NS5 RNA-dependent RNA polymerase (RdRp) within the replication complex. Several small molecules have been identified that inhibit this interaction and demonstrate broad-spectrum activity.[7][8][9][10]

Table 3: Efficacy of Selected NS3-NS5 Interaction Inhibitors

| Compound | DENV Serotype | EC50 Value (µM) |

| Hit 3 | DENV-1 | ~2.5 |

| DENV-2 | ~1.0 | |

| DENV-3 | ~5.0 | |

| DENV-4 | ~4.0 | |

| C-9 | DENV-2 | Not specified |

| C-30 | DENV-2 | Not specified |

| Data for "Hit 3" is estimated from graphical representations in the source material.[9] Compounds C-9 and C-30 were shown to inhibit all DENV serotypes, but specific EC50 values for each were not detailed in the provided search results.[8] |

Key Experimental Protocols

The identification and characterization of antiviral compounds rely on robust and reproducible experimental assays. The following sections detail the methodologies for two critical assays in DENV inhibitor research.

Dengue Virus Replicon Assay

The replicon assay is a powerful tool for high-throughput screening (HTS) of compounds that inhibit viral RNA replication. It utilizes a modified viral genome that lacks structural protein genes, rendering it incapable of producing infectious virus particles but still able to replicate its RNA.

Methodology:

-

Replicon Construction: A subgenomic DENV sequence is engineered to replace the structural genes (Capsid, prM, Envelope) with a reporter gene, typically Renilla or Gaussia luciferase or Green Fluorescent Protein (GFP).[11][12] The construct retains the non-structural genes (NS1-NS5) necessary for replication.

-

Cell Line Transfection: The replicon RNA is transcribed in vitro and then electroporated into a suitable host cell line (e.g., BHK-21).[13] Alternatively, a DNA-launched replicon under a CMV promoter can be transfected.[12][13]

-

Stable Cell Line Generation: For continuous screening, stable cell lines are created by co-transfecting the replicon with a selectable marker (e.g., neomycin resistance). Cells that successfully incorporate and replicate the replicon RNA will survive selection.[11][13]

-

Compound Screening:

-

Stable replicon-harboring cells are seeded into multi-well plates (e.g., 96- or 384-well).

-

Test compounds are added at various concentrations.

-

Cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and reporter protein expression.

-

-

Data Acquisition and Analysis:

-

For luciferase-based replicons, a substrate is added, and luminescence is measured using a plate reader.

-

For GFP-based replicons, fluorescence is measured.

-

The reduction in reporter signal in compound-treated wells compared to DMSO-treated controls indicates inhibition of viral replication.

-

The 50% effective concentration (EC50) is calculated from the dose-response curve.

-

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for quantifying infectious virus titers and determining the efficacy of an inhibitor in preventing viral infection and spread.[14][15][16]

Methodology:

-

Cell Seeding: A monolayer of virus-susceptible cells (e.g., Vero cells) is prepared in multi-well plates (e.g., 24-well) and grown to near-confluency.[17]

-

Compound and Virus Preparation:

-

The inhibitor compound is serially diluted to create a range of test concentrations.

-

A standardized amount of DENV (calibrated to produce a countable number of plaques, e.g., 40-120) is mixed with each dilution of the compound.[17] A virus-only control is also prepared.

-

-

Incubation: The virus-compound mixtures are incubated (e.g., 1 hour at 37°C) to allow the inhibitor to bind to or affect the virus.[17]

-

Infection: The growth medium is removed from the cell monolayers, and the virus-compound mixtures are added. The plates are incubated (e.g., 90 minutes at 37°C) to allow for viral adsorption.[17]

-

Overlay Application: After adsorption, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing methylcellulose or agarose). This overlay restricts the spread of progeny virus, ensuring that infection is localized and forms discrete plaques.[18]

-

Plaque Development: Plates are incubated for several days (e.g., 5-10 days, depending on the serotype) to allow plaques—localized areas of cell death—to form.

-

Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The EC50 is determined as the concentration of the inhibitor that reduces the number of plaques by 50%.[17]

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in DENV inhibition and research.

Caption: Mechanism of NS4B inhibitors against the DENV replication complex.

Caption: General workflow for the discovery of pan-serotype DENV inhibitors.

Caption: Key stages of the DENV life cycle targeted by NS4B inhibitors.

References

- 1. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]

- 7. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 | Semantic Scholar [semanticscholar.org]

- 8. Small-Molecule Inhibitor of Flaviviral NS3-NS5 Interaction with Broad-Spectrum Activity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. app.scientifiq.ai [app.scientifiq.ai]

- 11. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms [mdpi.com]

- 12. karger.com [karger.com]

- 13. Characterization of an efficient dengue virus replicon for development of assays of discovery of small molecules against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. avys.omu.edu.tr [avys.omu.edu.tr]

- 17. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Methodological & Application

Protocol for In Vitro Testing of DENV Inhibitors: A Detailed Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive set of application notes and detailed protocols for the in vitro evaluation of potential Dengue virus (DENV) inhibitors. The methodologies outlined below cover essential cell-based and enzyme-based assays crucial for identifying and characterizing antiviral compounds.

Introduction to DENV Inhibition Assays

The discovery of effective antiviral agents against the four serotypes of Dengue virus is a global health priority. A critical step in this process is the robust in vitro testing of candidate inhibitors. This involves a tiered approach, starting with high-throughput screening to identify initial hits, followed by more detailed assays to confirm activity, determine potency, and elucidate the mechanism of action. The protocols described herein provide standardized methods for these evaluations.

Overview of DENV Replication Cycle and Antiviral Targets

A successful antiviral strategy relies on targeting key stages of the DENV life cycle. The virus initiates infection by attaching to host cell receptors and entering via clathrin-mediated endocytosis.[1][2] Following fusion of the viral and endosomal membranes in a low-pH environment, the viral RNA genome is released into the cytoplasm.[3] The single positive-strand RNA is then translated into a large polyprotein, which is cleaved by both host and viral proteases (NS2B-NS3) into three structural (C, prM, E) and seven non-structural (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) proteins.[1] The non-structural proteins orchestrate the replication of the viral RNA, which occurs within invaginations of the endoplasmic reticulum membrane.[3] The NS5 protein is a key enzyme in this process, possessing both methyltransferase and RNA-dependent RNA polymerase (RdRp) activity.[4] Finally, new virions are assembled in the ER, mature as they pass through the trans-Golgi network, and are released from the cell via exocytosis.[2] Each of these steps presents a potential target for antiviral intervention.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing DENV inhibitors typically follows a multi-step workflow. It begins with a primary high-throughput screen (HTS) of a compound library using a robust cell-based assay. Hits from the primary screen are then confirmed and their potency is determined through dose-response studies. Cytotoxicity of the confirmed hits is also assessed to determine their selectivity. Finally, mechanism-of-action studies, often involving specific enzyme assays, are conducted to identify the viral target.

Detailed Experimental Protocols

Cell-Based Assays

The PRNT is considered the gold standard for measuring the inhibition of viral infection and replication, quantifying the ability of a compound to reduce the number of viral plaques.[5][6]

Protocol:

-

Cell Seeding: Seed Vero or BHK-21 cells in 24-well plates at a density that will form a confluent monolayer overnight (e.g., 2 x 10^5 cells/well).[7] Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare serial dilutions of the test compound in serum-free culture medium.

-

Virus-Compound Incubation: Mix equal volumes of each compound dilution with a DENV suspension containing a predetermined number of plaque-forming units (PFU), typically 50-100 PFU per well. Incubate the mixture for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Aspirate the inoculum and add 1 mL of overlay medium (e.g., culture medium containing 0.8-1.2% methylcellulose or carboxymethyl cellulose and 2% FBS) to each well.[7]

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 4-6 days, depending on the virus serotype and strain, to allow for plaque formation.

-

Staining: Fix the cells with a 10% formalin solution. After fixation, remove the overlay and stain the cell monolayer with a crystal violet solution (e.g., 0.1% w/v in 20% ethanol).

-

Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to virus control wells (no compound). The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

| Parameter | Typical Value/Condition | Reference |

| Cell Line | Vero, BHK-21 | [7][8] |

| Seeding Density | 2 x 10^5 cells/well (24-well plate) | [7] |

| Virus Input | 50-100 PFU/well | [9] |

| Compound Incubation | 1 hour at 37°C | [9] |

| Overlay | Medium with 0.8-1.2% Methylcellulose | [7] |

| Incubation Time | 4-6 days | [9] |

| Staining | 0.1% Crystal Violet | [10] |

This assay monitors the inhibition of DENV protein production using immunofluorescence and simultaneously evaluates cytotoxicity by counting cell nuclei.[11]

Protocol:

-

Cell Seeding: Seed HEK293 or Huh-7 cells in 384-well microtiter plates at a density of 4,000 cells per well.[11][12]

-

Compound Addition: Add the test compounds to the wells. Typically, a final concentration of 10 µM is used for primary screening.[11]

-

Infection: Immediately after compound addition, infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.5.[11]

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[11]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.4% Triton X-100.

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., 2% normal goat serum).

-

Incubate with a primary antibody against a DENV protein, such as the envelope (E) protein (e.g., mouse monoclonal antibody 4G2).[11]

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).[11]

-

Counterstain cell nuclei with Hoechst stain.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the viral protein staining (antiviral activity) and the number of nuclei (cytotoxicity).[11]

| Parameter | Typical Value/Condition | Reference |

| Cell Line | HEK293, Huh-7 | [11] |

| Plate Format | 384-well | [11] |

| Seeding Density | 4,000 cells/well | [11] |

| DENV MOI | 0.5 | [11] |

| Incubation Time | 48 hours | [11] |

| Primary Antibody | Mouse anti-DENV E (4G2) | [11] |

| Readout | Fluorescence Intensity (Inhibition), Nuclei Count (Cytotoxicity) | [11] |

This assay quantifies the amount of viral RNA produced in infected cells, providing a sensitive measure of viral replication.[13][14]

Protocol:

-

Cell Culture and Infection: Seed cells (e.g., Vero) in a 96-well plate. Treat with serially diluted compounds and infect with DENV at a defined MOI (e.g., 0.1).[15]

-

Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

-

RNA Extraction: Harvest the cell culture supernatant or cell lysate. Extract total RNA using a commercial viral RNA extraction kit.

-